
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMQ-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-T is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and tyrosine kinase. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase, an enzyme that plays a key role in the formation of these plaques.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to induce cell cycle arrest and inhibit cell proliferation. It has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also limitations to its use in lab experiments. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex molecule that requires careful control of reaction conditions to obtain high yields and purity. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be further studied as a potential anticancer agent. Its mechanism of action could be further explored, and its effectiveness could be tested in animal models. In Alzheimer's disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be studied as a potential treatment option. Its ability to reduce the accumulation of amyloid-beta plaques could be further explored, and its effectiveness could be tested in animal models. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results in scientific research, and further studies could lead to important breakthroughs in the treatment of cancer and Alzheimer's disease.
Méthodes De Synthèse
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been synthesized through various methods, including the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate, followed by the reaction with 4-methylbenzoyl chloride. Another method involves the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate and 4-methylbenzoyl chloride in the presence of a catalyst. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of science. In the field of cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-11-20(12-8-17)26(30)28(23-13-9-18(2)10-14-23)16-22-15-21-6-4-5-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBJLUJRKSTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




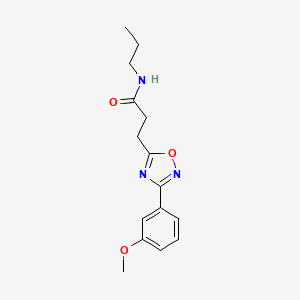



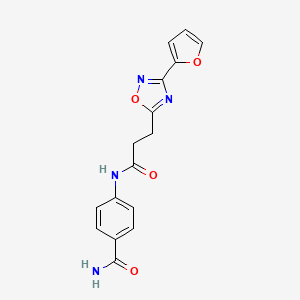
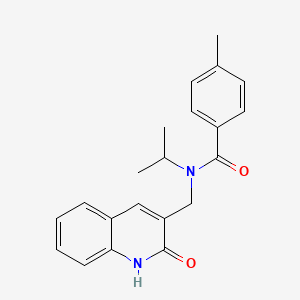
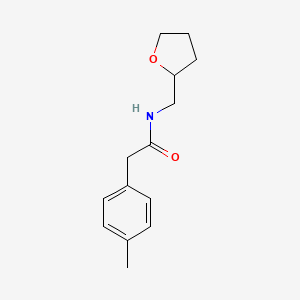

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
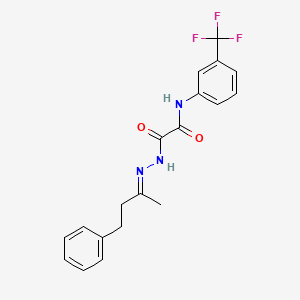
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)